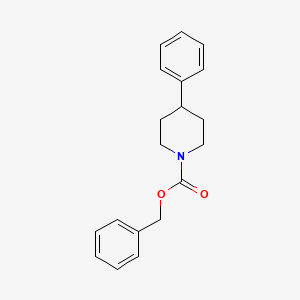

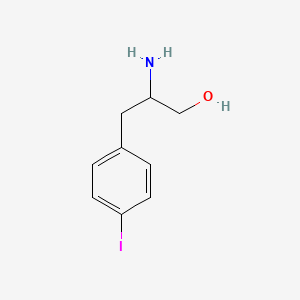

2-Amino-3-(4-iodophenyl)propan-1-OL

Descripción general

Descripción

2-Amino-3-(4-iodophenyl)propan-1-OL (AIPOL) is an organic compound that has a wide range of applications in the field of chemistry. It has been used in various scientific research applications, as well as in laboratory experiments. AIPOL is a colorless, crystalline solid with a molecular weight of 434.32 g/mol and a melting point of 136-138°C. It is soluble in water, alcohol, and acetone. AIPOL has a number of interesting and useful properties, including strong electron donating capabilities and the ability to form complexes with metal ions.

Aplicaciones Científicas De Investigación

Application

The compound is used as an indicator of prior respiratory activity in aquatic bacteria .

Method of Application

The compound is used in the form of INT (2- (4-Iodophenyl)-3- (4-Nitrophenyl)-5- (Phenyl) Tetrazolium Chloride), a tetrazolium salt. It’s applied to measure the respiration rates of prokaryotes in the ocean .

Results

The amount of reduced INT showed an excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .

Medical Imaging

Application

The compound is used as a positron emission tomography (PET) probe for imaging amino acid transporters .

Method of Application

The compound is used in the form of (S)-2-amino-3- [3- (2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP). It’s applied to image the tumor-specific L-type amino acid transporter (LAT) 1 .

Results

The study revealed that 18F-FIMP had a higher affinity for LAT1 than for LAT2, which is abundantly expressed even in normal cells. 18F-FIMP showed high accumulation in LAT1-positive tumor tissues and low accumulation in inflamed lesions in tumor-bearing mice .

Synthesis of Aliphatic Cyclic Carbonate Monomers

Application

This compound is used as a starting material for the synthesis of functional cyclic carbonate monomers .

Method of Application

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy. First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .

Results

This approach provided direct access to functional biodegradable polymers and impacted the development of next-generation materials for biomedical and environmentally friendly products .

Chemical Manufacturing

Application

This compound is used in the manufacturing of other chemicals .

Method of Application

The specific methods of application in chemical manufacturing can vary widely depending on the specific chemical being produced .

Results

The results of this application can also vary widely, but the end product is typically a new chemical compound .

Protein Engineering

Application

This compound is used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon .

Method of Application

The specific methods of application in protein engineering can vary widely depending on the specific protein being engineered .

Results

The results of this application can also vary widely, but the end product is typically a new protein with altered amino acid composition .

Peptide Synthesis

Application

This compound is used in the synthesis of Ac-TZProxN-NH2 peptides .

Method of Application

The specific methods of application in peptide synthesis can vary widely depending on the specific peptide being synthesized .

Results

The results of this application can also vary widely, but the end product is typically a new peptide .

Propiedades

IUPAC Name |

2-amino-3-(4-iodophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCOBLKNQSOAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-iodophenyl)propan-1-OL | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

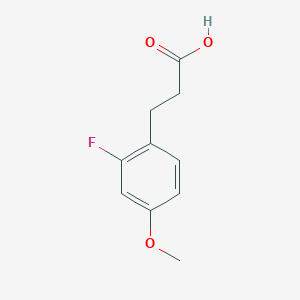

![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)